[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Description
The compound [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate (hereafter referred to as Compound A) is a triterpene saponin with the molecular formula C58H94O28 and a molecular weight of 1239.30 g/mol .
Properties
CAS No. |
66663-92-1 |
|---|---|
Molecular Formula |
C63H102O32 |
Molecular Weight |
1371.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9S,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C63H102O32/c1-24-44(90-50-42(79)45(29(70)20-84-50)91-55-48(81)62(83,22-67)23-86-55)39(76)41(78)51(87-24)93-47-35(72)28(69)19-85-54(47)95-56(82)63-13-12-57(2,3)14-26(63)25-8-9-33-58(4)15-27(68)49(59(5,21-66)32(58)10-11-60(33,6)61(25,7)16-34(63)71)94-53-43(80)46(37(74)31(18-65)89-53)92-52-40(77)38(75)36(73)30(17-64)88-52/h8,24,26-55,64-81,83H,9-23H2,1-7H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,58-,59+,60+,61+,62+,63+/m0/s1 |
InChI Key |
DSHSDWSTXKYPEQ-UDVDIBAVSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |
Related CAS |
66663-92-1 |
Origin of Product |
United States |
Biological Activity
The compound , [(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate , is a complex polyphenolic compound with potential therapeutic applications.
Chemical Structure and Properties
This compound features multiple hydroxyl groups and a complex sugar backbone which contributes to its biological activities. The intricate stereochemistry suggests a high degree of specificity in its interactions with biological targets.
1. Antioxidant Activity
The compound exhibits significant antioxidant properties due to its polyphenolic structure. Antioxidants are crucial in protecting cells from oxidative stress and reducing the risk of chronic diseases. Studies have shown that compounds with similar structures effectively scavenge free radicals and inhibit lipid peroxidation.
2. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the activation of NF-kB and reduce the expression of pro-inflammatory cytokines in various cell models. This suggests potential therapeutic applications in inflammatory diseases.
3. Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways.
4. Antidiabetic Effects
The compound has been evaluated for its effects on glucose metabolism. It has shown promise in reducing blood glucose levels and improving insulin sensitivity in diabetic models. The presence of multiple hydroxyl groups may enhance its interaction with glucose transporters.
Table 1: Summary of Biological Activities
Notable Research
A study conducted by Zhang et al. (2020) highlighted the compound's ability to reduce oxidative stress markers in diabetic rats. The results indicated a significant decrease in blood glucose levels alongside reduced inflammatory markers such as TNF-alpha and IL-6.
Another investigation by Lee et al. (2021) focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings suggested that the compound could serve as a natural alternative to conventional antibiotics.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the potential of this compound in combating viral infections. For instance:
- Cowpox Virus : Computational analyses suggest that derivatives of this compound may serve as candidates against the cowpox virus due to their structural properties that inhibit viral replication .
Antioxidant Activity
The compound exhibits significant antioxidant properties. Research indicates that its structural components can scavenge free radicals effectively. This is crucial for developing supplements aimed at reducing oxidative stress-related diseases.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways:
- Phospholipase A2 : Studies show that certain derivatives can inhibit lysosomal phospholipase A2 activity. This inhibition is significant for understanding drug-induced phospholipidosis and developing safer therapeutic agents .
Glycosylation Studies
Due to its complex sugar moieties:
- The compound is utilized in glycosylation studies to explore carbohydrate interactions in biological systems. This application is essential in drug design and understanding cellular signaling pathways .
Plant Growth Regulators
Research indicates that compounds with similar structures can act as plant growth regulators. They enhance growth rates and improve resistance to environmental stressors:
- The structural analogs of this compound have shown promise in increasing crop yields and enhancing nutrient uptake in various plant species.
Dietary Supplements
Given its antioxidant and anti-inflammatory properties:
- The compound is being explored for incorporation into dietary supplements aimed at improving overall health and preventing chronic diseases.
Case Studies
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s glycosidic and ester linkages are susceptible to hydrolysis under acidic or alkaline conditions. For example:
-
Acidic Hydrolysis : Cleavage of glycosidic bonds occurs in the presence of dilute HCl (pH 2–3) at 80–100°C, yielding smaller polysaccharide fragments and aglycones .
-
Enzymatic Hydrolysis : Glycosidases selectively hydrolyze specific glycosidic bonds, as observed in studies of structurally related compounds .
Esterification and Acylation
The hydroxyl groups undergo esterification with acylating agents (e.g., acetic anhydride, benzoyl chloride):
These reactions are critical for modifying solubility and stability in pharmaceutical applications .
Oxidation and Reduction
The hydroxymethyl (-CH₂OH) and hydroxyl groups participate in redox reactions:
-
Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) converts primary alcohols to carboxylic acids, while secondary alcohols form ketones .
-
Reduction : Sodium borohydride selectively reduces carbonyl groups in byproducts without affecting glycosidic bonds .
Glycosylation and Substitution
The compound serves as a glycosyl donor in synthesis:
-
Glycosyl Transfer : Using trichloroacetimidate activators, the compound transfers sugar moieties to acceptors like alcohols or amines .
-
Etherification : Alkylation with methyl iodide or benzyl bromide under basic conditions (e.g., NaH/DMF) forms ether derivatives .
Silylation for Protection
Trimethylsilyl (TMS) groups protect hydroxyls during multi-step syntheses:
textReaction: R–OH + TMSCl → R–O–TMS Conditions: Pyridine, 25°C, 12h[13]
This method is pivotal in isolating reactive intermediates .
Thermal Degradation
At temperatures >200°C, the compound undergoes pyrolysis, producing:
Biological Interactions
While not a direct chemical reaction, the compound interacts with enzymes in metabolic pathways:
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Compound A and Analogs
Key Observations :
ADMET Profile Comparison
Table 2: ADMET Properties of Compound A vs. Analogs
Key Findings :
Insights :
- Compound A shows unique affinity for DNA repair enzymes (e.g., DNA lyase), while sharing GPCR targets with analogs .
Q & A
Q. Table 1: Methodological Framework for Synthesis Optimization
Advanced: How can quantum chemical calculations and AI resolve stereochemical ambiguities in synthetic intermediates?
Methodological Answer:
Stereochemical errors in intermediates can be addressed via:
- Quantum Mechanical (QM) Modeling : Use density functional theory (DFT) to calculate NMR chemical shifts and compare them with experimental data for stereochemical validation .
- Machine Learning (ML) Integration : Train ML models on PubChem’s structural datasets to predict the stability of stereoisomers under varying conditions .
- Dynamic Reaction Monitoring : Implement real-time spectroscopic monitoring (e.g., in-situ IR) coupled with AI to detect and correct deviations during synthesis .
Q. Example Workflow :
Perform QM calculations to generate theoretical NMR spectra.
Compare with experimental NMR data (δ, coupling constants) .
Use AI to adjust reaction conditions if discrepancies exceed 5% .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, referencing PubChem’s mass spectral data .
- 2D-NMR (HSQC, HMBC) : Resolve glycosidic linkages and triterpenoid core stereochemistry, as demonstrated in analogous compounds .
- X-ray Crystallography : For absolute configuration determination, though this requires high-purity crystals .
Q. Table 2: Analytical Techniques and Key Metrics
| Technique | Parameters | Purpose | Reference |
|---|---|---|---|
| HRMS | m/z, isotopic pattern | Molecular formula validation | |
| 2D-NMR | - correlations | Stereochemical assignment | |
| X-ray | Crystallographic R-factor | Absolute configuration |
Advanced: How can contradictory bioactivity data across experimental models be systematically analyzed?
Methodological Answer:
Contradictions often arise from differences in cell membrane permeability, assay conditions, or off-target effects. Address these via:
- Multivariate Analysis : Apply factorial design to isolate variables (e.g., pH, temperature) influencing bioactivity .
- Computational Target Prediction : Use molecular docking simulations to identify potential off-target interactions that may explain discrepancies .
- Dose-Response Curves with IC/EC Validation : Normalize data across models using standardized metrics .
Q. Case Study :
- In vitro vs. in vivo discrepancies : Compare bioavailability using HPLC-based pharmacokinetic profiling .
Basic: What in vitro assays are recommended for initial bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test inhibition of glycosidases or cytochrome P450 enzymes, given the compound’s glycosylation pattern .
- Cell Viability Assays (MTT/XTT) : Screen for cytotoxicity in cancer cell lines, referencing protocols from educational research frameworks .
- Surface Plasmon Resonance (SPR) : Measure binding affinity to relevant receptors (e.g., GPCRs) .
Q. Table 3: Assay Design Parameters
| Assay Type | Key Metrics | Reference |
|---|---|---|
| Enzyme Inhibition | , IC | |
| Cytotoxicity | IC, selectivity index | |
| SPR | , binding kinetics |
Advanced: How can molecular dynamics (MD) simulations predict the compound’s stability in physiological environments?
Methodological Answer:
- Force Field Parameterization : Use the CHARMM36 or AMBER force field to model the compound’s interactions with lipid bilayers and aqueous phases .
- Free Energy Calculations : Predict hydrolysis rates of glycosidic bonds under simulated gastric pH (1.5–3.5) .
- Aggregation Propensity Analysis : Monitor self-assembly behavior in saline solutions using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
